molecular formula C25H24N2O2S2 B12036701 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477332-81-3

3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12036701
CAS No.: 477332-81-3
M. Wt: 448.6 g/mol
InChI Key: KCUWXGFFJXXFKX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of heterocyclic systems known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Structurally, it features a fused bicyclic core with a sulfur-containing thiophene ring and a pyrimidinone moiety. Key substituents include:

  • Position 2: A 4-methylbenzylsulfanyl group, enhancing lipophilicity and influencing receptor-binding interactions.

Its molecular formula is C₂₄H₂₄N₂O₂S₂, with a molecular weight of 460.59 g/mol (calculated from analogous structures in ). The compound’s synthesis likely involves cyclization of substituted thiophene precursors followed by functionalization at positions 2 and 3, as seen in related derivatives .

Properties

CAS No.

477332-81-3

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O2S2/c1-16-7-9-17(10-8-16)15-30-25-26-23-22(20-5-3-4-6-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h7-14H,3-6,15H2,1-2H3

InChI Key

KCUWXGFFJXXFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formamide or triethyl orthoformate under acidic conditions generates the pyrimidinone core. For example:

  • Reagents : Formamide, HCl (gaseous)

  • Conditions : Reflux at 120°C for 6–8 hours

  • Yield : 68–75%

Phosphorus Oxychloride-Mediated Cyclization

Treatment of 2-thioxo-1,2,3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) introduces chlorination at the 4-position:

  • Reagents : POCl₃ (excess)

  • Conditions : Reflux at 110°C for 5–7 hours

  • Yield : 83–85%

Functionalization at Position 2: Sulfanyl Group Introduction

The 2-sulfanyl moiety is introduced via nucleophilic substitution or thiol-ether formation.

Nucleophilic Substitution with 4-Methylbenzyl Thiol

Reaction of 2,4-dichlorothienopyrimidine with 4-methylbenzyl thiol in the presence of a base:

  • Reagents : 4-Methylbenzyl thiol, K₂CO₃

  • Conditions : Dry acetone, reflux for 10–12 hours

  • Yield : 70–78%

Thiol-Ether Coupling

Alternative routes employ Mitsunobu conditions or copper-catalyzed cross-coupling:

  • Reagents : DIAD, PPh₃, 4-methylbenzyl mercaptan

  • Conditions : THF, 0°C to room temperature, 4–6 hours

  • Yield : 65–72%

Substituent Introduction at Position 3: 4-Methoxyphenyl Group

The 3-position is functionalized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki Coupling with 4-Methoxyphenylboronic Acid

  • Reagents : Pd(PPh₃)₄, 4-methoxyphenylboronic acid, K₂CO₃

  • Conditions : THF/H₂O (3:1), 80°C, 12–15 hours

  • Yield : 81–83%

Direct Alkylation

Alternative alkylation using 4-methoxybenzyl chloride under basic conditions:

  • Reagents : 4-Methoxybenzyl chloride, NaH

  • Conditions : DMF, 60°C, 4 hours

  • Yield : 58–63%

Optimization and Purification Techniques

Solvent Systems

  • Cyclization Steps : Preferred solvents include DMF, THF, or 1,4-dioxane

  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1 to 1:1) or recrystallization from ethanol

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ or PdCl₂(PPh₃)₂ improve coupling efficiency

  • Microwave Assistance : Reduces reaction time by 40–50% in cyclization steps

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage Source
Core formationPOCl₃ cyclization83–85High reproducibility
2-Sulfanyl introductionNucleophilic substitution70–78Avoids transition metals
3-Substituent additionSuzuki coupling81–83Regioselective, scalable

Challenges and Mitigation Strategies

  • Low Yields in Alkylation : Attributed to steric hindrance; mitigated using bulkier bases (e.g., LDA)

  • Byproduct Formation : Controlled via slow addition of thiol reagents and temperature modulation

Recent Advances

  • Flow Chemistry : Continuous-flow systems enhance throughput in cyclization steps (yield improvement: 12–15%)

  • Biocatalytic Routes : Lipase-mediated acetylation reduces side reactions in intermediate steps

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety attached to the 4-methylbenzyl group is a key reactive site. It participates in:

Reaction TypeConditionsProductsKey Observations
Oxidation H₂O₂, acetic acid, 50°CSulfoxide (-SO-) or sulfone (-SO₂-) derivativesControlled oxidation selectivity depends on reaction time and oxidant strength .
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 80°CThioether derivatives with substituted R groupsSteric hindrance from the tetrahydrobenzothieno core limits reactivity with bulky alkyl halides.
Nucleophilic Substitution Thiols or amines, basic conditionsDisulfide bonds or thioamide linkagesRequires activation via deprotonation of the sulfanyl group .

Pyrimidinone Ring Reactivity

The pyrimidin-4(3H)-one core undergoes characteristic reactions:

Hydrolysis

  • Acidic Conditions (HCl, reflux): Cleavage of the pyrimidinone ring to form thiophene-carboxylic acid derivatives .

  • Basic Conditions (NaOH, H₂O/EtOH): Ring-opening to yield substituted thioureas via nucleophilic attack at the carbonyl .

Condensation Reactions

  • Reacts with hydrazine or hydroxylamine to form hydrazones or oximes, respectively, at the C4 carbonyl position .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl and benzothieno moieties undergo regioselective substitution:

PositionReagentsProductsNotes
C5 of benzothieno ring HNO₃/H₂SO₄, 0°CNitro-substituted derivativesMeta-directing effect of the sulfur atom .
Para to methoxy group Br₂/FeBr₃Brominated aryl derivativesEnhanced reactivity due to electron-donating methoxy group .

Functional Group Interconversion

  • Methoxy Demethylation : B

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its antitumor and anti-inflammatory properties. Its structure suggests potential interactions with biological targets involved in cancer progression and inflammation.

  • Antitumor Activity : Research indicates that derivatives of benzothieno-pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and sulfanyl groups may enhance these effects by modulating enzyme activity related to tumor growth .
  • Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation markers in vitro. This suggests that the compound may inhibit pathways associated with inflammatory responses, potentially benefiting conditions such as arthritis or other inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps that can be optimized for higher yields. Various synthetic routes have been explored to modify the compound's structure for enhanced biological activity:

  • Synthesis Techniques : Techniques such as refluxing with specific reagents have been reported to yield high-purity compounds. The choice of solvents and reaction conditions plays a crucial role in the efficiency of the synthesis process .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. The following aspects are critical:

  • Functional Groups : The presence of methoxy and sulfanyl groups contributes to the compound's lipophilicity and ability to penetrate biological membranes, which is essential for its therapeutic efficacy .
  • Ring Structure Influence : The tetrahydrobenzothieno structure may provide unique binding interactions with target proteins or enzymes, enhancing its biological activity compared to simpler analogs.

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one:

  • Safety Profile : Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may also show lower toxicity towards normal cells at specific concentrations. This selectivity is a crucial factor in drug development .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural variations and their implications:

Compound Name Substituent (Position 3) Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl 4-Methylbenzylsulfanyl 460.59 High lipophilicity; potential CNS penetration
2-[(4-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Methyl 4-Methoxybenzylsulfanyl 372.50 Moderate antifungal activity
3-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 2-(4-Methylphenyl)-2-oxoethylsulfanyl 476.48 Enhanced reactivity due to ketone moiety
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Ethyl 4-Bromobenzylsulfanyl 464.41 Increased molecular weight; reduced solubility
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 3-Trifluoromethylbenzylsulfanyl 528.53 Electron-withdrawing CF₃ group; improved metabolic stability

Key Observations :

  • Electron-Donating vs.
  • Sulfanyl Group Modifications : The 4-methylbenzylsulfanyl group balances lipophilicity and steric bulk, whereas bromine (in ) increases molecular weight but may hinder solubility. Trifluoromethyl groups (in ) improve resistance to oxidative metabolism .
  • Biological Activity : Analogs with bulkier substituents (e.g., naphthylmethyl in ) show enhanced antimicrobial activity, suggesting the target compound’s 4-methylbenzyl group may confer similar advantages .
Pharmacological Activity
  • Antimicrobial Potential: Derivatives with halogenated or electron-deficient substituents (e.g., bromine, CF₃) exhibit lower minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus . The target compound’s 4-methoxy group may synergize with sulfanyl motifs to enhance membrane disruption .
  • Antifungal Activity: Compounds like 3-isopropyl-2-(2,4-dichloro-6-methylphenoxy) analogs demonstrate moderate activity against Candida albicans (MIC = 32 µg/mL), suggesting structural flexibility for optimization .
Physicochemical Properties
  • Solubility : The target compound’s logP (estimated 4.2) exceeds that of the 4-methoxybenzylsulfanyl analog (logP ~3.5), favoring passive diffusion across biological membranes .
  • Crystallinity : Brominated derivatives (e.g., ) form planar crystals with π-π stacking, whereas bulkier groups (e.g., trifluoromethyl) may reduce crystallinity .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound with potential biological activities. Its structure incorporates a benzothieno-pyrimidine core, which is known for various pharmacological properties. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O2S2C_{25}H_{24}N_{2}O_{2}S_{2}, and it features a complex arrangement that contributes to its biological efficacy. The presence of the methoxyphenyl and methylbenzyl sulfanyl groups enhances its interaction with biological targets.

Structural Formula

3 4 methoxyphenyl 2 4 methylbenzyl sulfanyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 3H one\text{3 4 methoxyphenyl 2 4 methylbenzyl sulfanyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 3H one}

Anticancer Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant anticancer properties. For instance, research on thiosemicarbazide derivatives has shown promising results against various cancer cell lines.

  • Study Findings : A study reported that certain derivatives demonstrated cytotoxicity against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating substantial potency. The mechanism was linked to apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-11615Apoptosis
Compound BHT-2920Cell Cycle Arrest
Target CompoundMCF-7TBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against a range of pathogenic bacteria.

  • Research Insight : A study highlighted that benzothieno derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of Benzothieno Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)
Benzothieno AE. coli18
Benzothieno BS. aureus21
Target CompoundTBDTBD

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds in this class have been evaluated for anti-inflammatory effects.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study 1: Anticancer Efficacy in Mice

A preclinical study investigated the efficacy of a related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size after treatment with the compound for four weeks.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various bacterial strains using the target compound. Results showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via multi-step routes starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate. Key steps include cyclization with formamide to form the pyrimidinone core, followed by thioetherification using 4-methylbenzyl thiol. Chlorinated intermediates (e.g., 4-chloro derivatives) are often employed for nucleophilic substitution reactions . Reagents like phosphorus oxychloride (POCl₃) or aluminum amalgam may be used for functional group transformations .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

  • ¹H-NMR : Analyze aromatic protons (δ 7.2–8.7 ppm), aliphatic protons (δ 2.8–3.0 ppm), and NH signals (δ ~7.7 ppm) .
  • IR : Confirm carbonyl (1647–1676 cm⁻¹) and NH (3107–3309 cm⁻¹) stretches .
  • MS : Molecular ion peaks (e.g., m/z 284 [M+1]⁺) and fragmentation patterns validate the core structure .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with protocols involving serial dilution (e.g., 10–100 µg/mL) and 24–48 hr incubation .
  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HOP-92 lung cancer) at single-dose (10 µM) or dose-response setups .

Q. How is purity ensured post-synthesis?

Purification methods include recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients). Purity is validated via HPLC (>95%) and melting point consistency .

Advanced Research Questions

Q. How can reaction yields be optimized when competing substitution pathways occur?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during thioetherification.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .

Q. How to design SAR studies targeting the 4-methylbenzylsulfanyl group?

  • Synthesize analogs with substituents varying in electron-withdrawing/donating properties (e.g., -NO₂, -OH) or steric bulk (e.g., branched alkyl chains).
  • Evaluate changes in bioactivity (MIC, IC₅₀) and correlate with computational parameters (e.g., LogP, polar surface area) .

Q. How can molecular docking resolve mechanistic ambiguities in antimicrobial vs. anticancer activity?

  • Target selection : Dock the compound against bacterial enzymes (e.g., dihydrofolate reductase) and human kinases (e.g., EGFR).
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀/MIC values to prioritize targets .

Q. How to address discrepancies in biological activity across studies?

  • Standardize assays : Use consistent cell lines (e.g., ATCC-certified), incubation times, and positive controls (e.g., doxorubicin for cancer).
  • Control variables : Account for solvent effects (DMSO concentration ≤1%) and culture media composition .

Q. What strategies improve metabolic stability of the tetrahydrobenzothienopyrimidinone core?

  • Bioisosteric replacement : Substitute the sulfanyl group with metabolically stable moieties (e.g., sulfone, methylene).
  • Ring rigidification : Introduce fused rings (e.g., cyclopenta derivatives) to reduce oxidative metabolism .

Q. How does X-ray crystallography aid structural analysis, and what challenges arise?

  • Utility : Resolve conformational flexibility of the tetrahydro ring and sulfanyl orientation. Example: Crystallography confirmed a planar pyrimidinone core in analogs .
  • Challenges : Poor solubility and polymorphism require optimized crystallization conditions (e.g., slow evaporation in chloroform/methanol) .

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